molecular formula C20H19Cl2N3O3 B12785529 B2Lsf85zyf CAS No. 67914-45-8

B2Lsf85zyf

Cat. No.: B12785529
CAS No.: 67914-45-8
M. Wt: 420.3 g/mol
InChI Key: JJAHMLRQDQLJJE-PXNSSMCTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the dichlorophenyl-imidazole intermediate: This involves the reaction of 2,4-dichlorophenyl with imidazole under specific conditions.

    Cyclization to form the dioxolane ring: The intermediate is then subjected to cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)aniline is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

67914-45-8

Molecular Formula

C20H19Cl2N3O3

Molecular Weight

420.3 g/mol

IUPAC Name

4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]aniline

InChI

InChI=1S/C20H19Cl2N3O3/c21-14-1-6-18(19(22)9-14)20(12-25-8-7-24-13-25)27-11-17(28-20)10-26-16-4-2-15(23)3-5-16/h1-9,13,17H,10-12,23H2/t17-,20-/m0/s1

InChI Key

JJAHMLRQDQLJJE-PXNSSMCTSA-N

Isomeric SMILES

C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)N

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)N

Origin of Product

United States

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